molecular formula C15H14FNO3 B3899956 N-(3,5-dimethoxyphenyl)-2-fluorobenzamide

N-(3,5-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B3899956
M. Wt: 275.27 g/mol
InChI Key: GFKUKKSYVVVCIH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 3,5-dimethoxyphenylamine group attached to a 2-fluorobenzoyl moiety. Its molecular structure has been elucidated via single-crystal X-ray diffraction, revealing a planar methoxyphenyl amide segment with an interplanar angle of 76.66° between the two aromatic rings. Key intermolecular interactions include O···N hydrogen bonds (2.831 Å), forming centrosymmetric dimers in the crystalline state . This compound has been studied in medicinal chemistry for its structural versatility, particularly in optimizing electronic and steric properties for biological activity.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUKKSYVVVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 3,5-dimethoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dimethoxyphenyl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Organic Synthesis

N-(3,5-dimethoxyphenyl)-2-fluorobenzamide serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of more complex molecules, facilitating the development of new compounds with desirable properties.

ApplicationDescription
Intermediate Used in synthesizing various organic compounds
Building Block Essential for creating complex molecular structures

Biological Research

In biological contexts, this compound is studied for its potential role as a pharmacophore in drug design. Its interactions with biological targets such as enzymes and receptors are of particular interest.

  • Target Interaction : Similar compounds have been shown to interact with thymidylate synthase, suggesting that this compound may also exhibit inhibitory effects on this enzyme .
Biological TargetPotential Effects
Thymidylate Synthase Inhibition may lead to cytotoxic effects on rapidly dividing cells

Medicinal Applications

The compound is being explored for various therapeutic applications:

  • Anti-inflammatory Properties : Research indicates potential use as an anti-inflammatory agent.
  • Anticancer Activity : Its ability to interact with specific molecular targets positions it as a candidate for cancer drug development.
Therapeutic AreaPotential Application
Anti-inflammatory Reduction of inflammation
Anticancer Targeting cancer cell proliferation

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for synthesizing polymers and other materials used in various applications.

Industry ApplicationDescription
Specialty Chemicals Used in producing high-value chemical products
Polymers Key component in polymer synthesis

Case Study 1: Anticancer Research

A study investigated the inhibitory effects of structurally similar compounds on thymidylate synthase. The findings suggested that this compound could potentially inhibit this enzyme, leading to reduced nucleotide synthesis and increased cytotoxicity in cancer cells . This positions the compound as a promising candidate for further development in cancer therapeutics.

Case Study 2: Drug Design

In drug design studies, this compound was evaluated for its binding affinity to various biological targets. The results indicated that modifications to its structure could enhance its potency and selectivity against specific enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting an anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Methoxy Position and Fluorine Substitution
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): This analog lacks fluorine and features a 3,4-dimethoxyphenethylamine group. Rip-B was synthesized in 80% yield via benzoyl chloride and amine coupling .
  • N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide : Replacing methoxy with dichloro and tetrafluoroethoxy groups enhances electronegativity and steric bulk. The crystal structure shows disorder in the main residue, suggesting conformational flexibility .
Halogenated Derivatives
  • N-(Dichlorophenyl)-2-fluorobenzamides : lists analogs with Cl substituents (e.g., 2,3-, 2,4-, or 3,5-dichlorophenyl). Chlorine’s stronger electron-withdrawing effect compared to methoxy may reduce solubility but improve metabolic stability. These compounds are commercially available at 97% purity, indicating robust synthetic protocols .
  • N-[2-(3,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-fluorobenzamide: This derivative incorporates a fused imidazo[1,2-a]pyridine ring, expanding the π-conjugated system.

Physicochemical and Structural Properties

Compound Substituents Melting Point (°C) Key Structural Features References
N-(3,5-Dimethoxyphenyl)-2-fluorobenzamide 3,5-OMe, 2-F Not reported Planar amide; O···N hydrogen bonds (2.831 Å)
Rip-B 3,4-OMe, ethyl linker 90 Flexible ethyl spacer; no fluorine
N-(3,5-Dichlorophenyl)-2-fluorobenzamide 3,5-Cl, 2-F Not reported Higher electronegativity; Cl steric effects
2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate 3,5-OMe, trifluoroethyl carbamate Not reported Carbamate group; enhanced lipophilicity

Pharmacological Implications

  • Fluorine’s Role : The 2-fluorine in the benzamide may enhance metabolic stability and modulate electron density, affecting target binding. In contrast, Rip-B’s lack of fluorine could reduce oxidative stability .
  • Methoxy vs. Chlorine : Methoxy groups improve solubility via hydrogen bonding, whereas chlorine substituents (e.g., in dichlorophenyl analogs) may enhance receptor affinity in hydrophobic pockets .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-fluorobenzamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzamides, characterized by a benzene ring substituted with an amide group. The presence of the fluorine atom and methoxy groups significantly influences its biological properties. The chemical structure can be represented as follows:

C10H12FNO3\text{C}_{10}\text{H}_{12}\text{F}\text{N}\text{O}_3

Research indicates that this compound may act through several mechanisms:

  • Dopamine D2 Receptor Modulation : It has been evaluated for its affinity towards dopamine D2 receptors, which are implicated in various neurological disorders. Studies have shown that compounds with similar structures exhibit high-affinity binding to these receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
  • Inhibition of WDR5 : Recent investigations have highlighted its role in inhibiting the chromatin-associated protein WDR5, which is crucial in cancer progression. In vitro studies demonstrated that compounds targeting WDR5 could lead to reduced cell viability in cancer cell lines . This inhibition was associated with apoptosis induction and cell cycle arrest.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro assays indicated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis, as evidenced by increased annexin V staining and caspase-3 activation .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammatory markers. In a study assessing cytokine levels, this compound significantly decreased IL-6 and TNF-α levels in treated cells, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of cell proliferation
Apoptosis InductionIncreased caspase-3 activity and annexin V staining
Anti-inflammatoryDecreased IL-6 and TNF-α levels
CNS ActivityHigh-affinity binding to D2 receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.